molecular formula C14H8N2O5 B12918633 1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione CAS No. 6344-27-0

1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione

Cat. No.: B12918633
CAS No.: 6344-27-0
M. Wt: 284.22 g/mol
InChI Key: DYAACMIJCPQJOE-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione is a heterocyclic compound featuring a central pyrrole-2,5-dione (maleimide) core substituted at the 3-position with a hydroxyphenyl group, which itself bears a 2,5-dioxopyrrol-1-yl moiety.

Properties

CAS No.

6344-27-0

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione

InChI

InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H

InChI Key

DYAACMIJCPQJOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

Material Role Purity Requirement
Maleic anhydride Maleimide ring precursor ≥99%
4-Hydroxy-1,3-phenylenediamine Aromatic diamine with hydroxy group ≥98%
Solvent (e.g., acetic acid, toluene) Reaction medium Anhydrous
Catalysts (optional) Cyclization facilitation Trace amounts if used

Reaction Conditions

Parameter Typical Range/Value Notes
Temperature 80–150 °C Controlled heating
Reaction Time 2–6 hours Depends on scale and solvent
Atmosphere Nitrogen or inert atmosphere To prevent oxidation
pH Slightly acidic to neutral Maintains stability

Stepwise Procedure

  • Mixing: Maleic anhydride is slowly added to a solution of 4-hydroxy-1,3-phenylenediamine in anhydrous solvent under stirring.
  • Heating: The mixture is heated to 100–130 °C to promote the formation of the amic acid intermediate.
  • Cyclization: Continued heating induces cyclization to form the maleimide rings, yielding this compound.
  • Cooling and Isolation: The reaction mixture is cooled, and the product precipitates or is extracted.
  • Purification: The crude product is purified by recrystallization from suitable solvents or by chromatographic methods.

Research Findings and Optimization

  • The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
  • Use of inert atmosphere (nitrogen) prevents oxidation of the hydroxy group during synthesis.
  • Solvent choice affects reaction rate and product crystallinity; toluene and acetic acid are commonly used.
  • Cyclization efficiency can be enhanced by adding catalytic amounts of acid or by using microwave-assisted heating for faster reaction times.
  • The compound exhibits stability under these conditions, with minimal side reactions such as oxidation or reduction of the maleimide rings.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome
Condensation Maleic anhydride + aromatic diamine Formation of amic acid intermediate
Cyclization Heating (100–130 °C) Formation of pyrrole-2,5-dione rings
Oxidation (side reaction) Strong oxidants (avoid) Quinone derivatives (undesired)
Reduction (side reaction) Reducing agents (avoid) Pyrrolidine derivatives (undesired)

Summary Table of Key Data

Property/Parameter Value/Description
CAS Number 6344-27-0
Molecular Formula C14H8N2O5
Molecular Weight 284.22 g/mol
IUPAC Name This compound
Typical Yield 70–90% (depending on conditions)
Purification Methods Recrystallization, chromatography
Reaction Time 2–6 hours
Reaction Temperature 80–150 °C
Solvents Used Acetic acid, toluene, others

Scientific Research Applications

Pharmaceutical Applications

1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione has been investigated for its potential therapeutic effects.

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antimicrobial agents.

Recent advancements have seen the integration of this compound into cosmetic formulations due to its beneficial properties.

  • Skin Care Products : Its antioxidant and moisturizing properties make it suitable for use in creams and lotions aimed at improving skin health.
  • Stabilizers and Emulsifiers : The compound can function as an emulsifier in formulations, helping to stabilize mixtures of oil and water.

Case Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant properties of various pyrrole derivatives demonstrated that this compound exhibited a notable reduction in free radical formation when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This suggests its potential use as a natural antioxidant in food and pharmaceutical industries.

Case Study 2: Polymer Development

In a research project focused on polymer synthesis, the incorporation of this compound into polyvinyl chloride (PVC) matrices resulted in enhanced thermal stability and mechanical strength compared to standard PVC formulations. This finding highlights its utility in creating high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial for its biological and industrial applications .

Comparison with Similar Compounds

Analysis :

  • MI-1 ’s chlorine and CF3 groups increase lipophilicity, improving membrane permeability and DNA intercalation efficiency .
  • PKC inhibitors leverage bulky heteroaromatic substituents (e.g., indole, quinazoline) for selective kinase domain binding .
  • Fluoroimide ’s halogenated groups confer pesticidal activity via oxidative stress induction in pests .

Anticancer Activity

  • MI-1 : Demonstrates dual mechanisms: (1) ATP-competitive inhibition of tyrosine kinases (EGF-R, VEGF-R) and (2) DNA intercalation, causing supercoiled DNA retardation (more potent than doxorubicin) .
  • Target Compound : The hydroxyphenyl group may facilitate DNA binding, while the dioxopyrrol moiety could mimic ATP’s adenine ring, enabling kinase inhibition.

Kinase Inhibition

  • PKC Inhibitors (): Exhibit nanomolar affinity for PKC isoforms due to indole-quinazoline extensions blocking ATP-binding pockets .
  • Target Compound : Lacks extended heteroaromatic systems but may inhibit kinases via the dioxopyrrol group’s electron-deficient nature, disrupting catalytic lysine interactions.

Efficacy and Selectivity

  • MI-1 : Shows superior DNA-binding efficacy compared to doxorubicin, with IC₅₀ values < 1 μM in certain cancer lines .
  • PKC Inhibitors : High selectivity for PKC over other kinases (e.g., PKA) due to steric complementarity .

Biological Activity

1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione (CAS Number: 3006-93-7) is a synthetic compound belonging to the pyrrole family. Its unique structure, characterized by a dioxopyrrol moiety and a hydroxyphenyl group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H8N2O4
  • Molecular Weight : 268.224 g/mol
  • Purity : 97%
  • Physical State : Solid, with a melting point of approximately 188 °C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties:

Antioxidant Activity

Research indicates that compounds containing pyrrole rings often exhibit antioxidant properties. The presence of hydroxy groups enhances this activity by donating hydrogen atoms to free radicals, thus neutralizing oxidative stress .

Anticancer Properties

Studies have shown that pyrrole derivatives can induce apoptosis in cancer cells. Specifically, this compound has been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes associated with inflammatory processes and tumor progression .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels in cells, contributing to its antioxidant effects.
  • Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Regulation : The compound has been shown to interfere with cell cycle progression in cancerous cells by affecting cyclin-dependent kinases (CDKs) .

Case Studies and Research Findings

StudyFindings
Noland et al., 2009Demonstrated the anticancer effects on breast cancer cell lines with significant apoptosis induction .
Trujillo-Ferrara et al., 2005Reported antioxidant activity correlating with structural features of pyrrole derivatives .
Zentz et al., 2002Investigated enzyme inhibition properties that may lead to therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using reflux conditions in xylene with oxidizing agents like chloranil. Post-reaction, purification involves extraction with NaOH, repeated washing, drying over anhydrous Na₂SO₄, and recrystallization from methanol . Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, stoichiometry) to maximize yield while reducing experimental iterations .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated in analogous pyrrole-dione systems .
  • HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) ensures purity assessment, particularly for detecting side products from incomplete cyclization .
  • FT-IR and ¹H/¹³C NMR are critical for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹, aromatic proton shifts at δ 6.5–8.0 ppm) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the understanding of this compound’s reaction mechanisms and electronic properties?

  • Methodological Answer :

  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can map potential energy surfaces to identify intermediates and transition states in cyclocondensation reactions .
  • Electronic Structure Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, aiding in understanding charge-transfer behavior for applications in organic electronics .
  • Feedback Loops : Experimental data (e.g., kinetic profiles) can refine computational models, enabling predictive synthesis workflows .

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Conflicting thermal stability data can be resolved via TGA-DSC (to assess decomposition thresholds) and accelerated aging studies under controlled humidity/temperature .
  • Mechanistic Replication : Reproduce disputed reactions under strictly anhydrous conditions (e.g., using Schlenk lines) to isolate moisture-sensitive intermediates .
  • Cross-Study Meta-Analysis : Apply multivariate statistical analysis to compare literature datasets, identifying outliers due to solvent polarity or catalyst batch variations .

Q. What strategies are recommended for designing catalysts or ligands to modulate this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Ligand Screening : Test phosphine (e.g., PPh₃) and nitrogen-donor ligands (e.g., bipyridine) to stabilize Pd(0) intermediates in Suzuki-Miyaura couplings. Monitor reaction progress via in situ Raman spectroscopy .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to optimize electron-deficient pyrrole-dione reactivity .
  • High-Throughput Experimentation : Use automated liquid handlers to screen ligand/catalyst libraries, coupled with LC-MS for rapid product quantification .

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